molecular formula C12H14Cl3NO2 B13392794 4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride

4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride

Cat. No.: B13392794
M. Wt: 310.6 g/mol
InChI Key: SBVRNRPMPZSIGY-UHFFFAOYSA-N
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Description

4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 3,4-dichlorophenylmethyl group and a carboxylic acid moiety. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the 3,4-dichlorophenylmethyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3,4-dichlorobenzyl chloride with pyrrolidine-2-carboxylic acid in the presence of a base such as sodium hydroxide can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxylic acid derivatives: These compounds share the pyrrolidine ring and carboxylic acid moiety but differ in their substituents.

    3,4-Dichlorophenyl derivatives: Compounds with the 3,4-dichlorophenyl group but different core structures.

Uniqueness

4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride is unique due to the combination of its pyrrolidine ring and 3,4-dichlorophenylmethyl group, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[(3,4-dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO2.ClH/c13-9-2-1-7(4-10(9)14)3-8-5-11(12(16)17)15-6-8;/h1-2,4,8,11,15H,3,5-6H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVRNRPMPZSIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC(=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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